2,4-Di(acetylamino)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73748-78-4 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2,4-diacetamidobenzoic acid |
InChI |
InChI=1S/C11H12N2O4/c1-6(14)12-8-3-4-9(11(16)17)10(5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) |
InChI Key |
UZGYKGBZSGOYCM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)NC(=O)C |
Synonyms |
2,4-di(acetylamino)benzoic acid 2,4-diacetylaminobenzoic acid |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Di Acetylamino Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis. For 2,4-di(acetylamino)benzoic acid, the primary disconnection points are the amide bonds. This approach simplifies the target molecule into more readily available or synthesizable precursors. The most logical disconnection reveals 2,4-diaminobenzoic acid and an acetylating agent as the immediate precursors. This strategy is based on the well-established reactivity of amino groups towards acylation.
Further retrosynthetic analysis of 2,4-diaminobenzoic acid can lead to various starting materials. One common pathway involves the nitration of a benzoic acid derivative, followed by reduction of the nitro groups to amino groups. For instance, starting from p-aminobenzoic acid, a series of nitration, protection, and reduction steps can yield the desired 2,4-diaminobenzoic acid.
Precursor Compounds and Starting Material Considerations
The successful synthesis of this compound is highly dependent on the choice of precursors and starting materials.
2,4-Diaminobenzoic acid is the key intermediate in the most direct synthetic route. nih.gov Its structure, featuring two amino groups and a carboxylic acid on a benzene (B151609) ring, provides the necessary functionalities for the final acetylation step. The purity of this intermediate is crucial as impurities can lead to side reactions and a lower yield of the final product. The synthesis of 2,4-diaminobenzoic acid itself can be achieved through various methods, often starting from commercially available materials like phthalic anhydride (B1165640). google.com One documented method involves the nitration of phthalic anhydride, followed by a series of reactions including the use of acetic anhydride, urea, and sodium hypochlorite, and finally reduction with ammonium (B1175870) sulfide (B99878) to yield 2,4-diaminobenzoic acid. google.com
It is also available commercially as its dihydrochloride (B599025) salt. sigmaaldrich.com
The choice of the acylating agent is critical for the efficient conversion of 2,4-diaminobenzoic acid to its diacetylated derivative. Common acylating agents for this transformation include acetic anhydride and acetyl chloride.
Acetic Anhydride: This is a widely used and effective reagent for N-acetylation. The reaction is typically carried out in the presence of a base or a suitable solvent.
Acetyl Chloride: While also effective, acetyl chloride is more reactive and may require more stringent control of reaction conditions to avoid side reactions.
The reaction conditions, such as temperature, solvent, and the presence of a catalyst, must be carefully optimized to maximize the yield and purity of the final product. For instance, the acetylation of a similar compound, p-aminobenzoic acid, can be achieved by refluxing with acetic anhydride. guidechem.com
Direct and Indirect N-Acetylation Pathways
The N-acetylation of 2,4-diaminobenzoic acid can be accomplished through direct or indirect pathways.
The most straightforward approach is the direct diacetylation of 2,4-diaminobenzoic acid. This can be achieved by reacting it with an excess of an acylating agent like acetic anhydride or acetyl chloride. The use of mixed anhydrides, formed from an acylated amino acid and an acyl halide, is another established method for acylating aminobenzoic acids. google.com
A specific, though related, synthesis of 2,4-bis(2'-acetoxybenzamido)-benzoic acid involves the reaction of 2-(2'-acetoxybenzamido)-4-aminobenzoic acid with 2-acetoxybenzoylchloride. prepchem.com This highlights the utility of acid chlorides in the acylation of aminobenzoic acid derivatives.
In some cases, a sequential or stepwise functionalization approach may be necessary to achieve the desired product with high selectivity, especially if the two amino groups exhibit different reactivities. However, for the synthesis of this compound, a direct diacetylation is generally feasible and more efficient.
The synthesis of related diaminobenzoic acids, such as 3,4-diaminobenzoic acid, often involves a multi-step process starting from a different precursor like 4-aminobenzoic acid. guidechem.com This process includes acetylation, nitration, deacetylation, and reduction, demonstrating a sequential functionalization strategy to arrive at the diaminobenzoic acid intermediate before the final acylation step. guidechem.com
Catalytic Systems and Reaction Optimization
The efficiency of the amide formation in the synthesis of this compound can be significantly influenced by the choice of catalytic system and the optimization of reaction parameters.
Homogeneous and Heterogeneous Catalysis in Amide Formation
The acetylation of amines can be catalyzed by both homogeneous and heterogeneous catalysts. While many acetylations can proceed without a catalyst, particularly with a reactive acetylating agent like acetic anhydride, the use of a catalyst can enhance the reaction rate and allow for milder reaction conditions.
Homogeneous Catalysis: Lewis acids such as zinc acetate (B1210297) have been shown to be effective catalysts for the N-acetylation of amines using acetic acid, often under microwave irradiation. conicet.gov.ar For the diacetylation of 2,4-diaminobenzoic acid, a similar Lewis acid catalyst could potentially be employed to facilitate the reaction, possibly leading to higher yields and shorter reaction times.
Heterogeneous Catalysis: Solid acid catalysts, such as zeolites, have been utilized in the acetylation of aromatic compounds. google.com These catalysts offer the advantage of being easily separable from the reaction mixture, simplifying the work-up procedure and allowing for potential reuse, which aligns with the principles of green chemistry. For the synthesis of this compound, a heterogeneous catalyst could offer a more sustainable and industrially viable process.
Solvent Effects and Reaction Kinetics
The choice of solvent can have a profound impact on the rate and outcome of the diacetylation reaction. While some acetylation reactions can be carried out under solvent-free conditions, the use of a solvent can aid in dissolving the reactants and controlling the reaction temperature.
For the acetylation of aminobenzoic acids, polar aprotic solvents could be suitable. However, there is a growing trend towards solvent-free reactions to minimize environmental impact. google.com In a solvent-free approach for the synthesis of a related benzoic acid derivative, the reactants were heated in a molten state, which significantly reduced the use of organic solvents. google.com
The kinetics of the diacetylation of 2,4-diaminobenzoic acid would be influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. The reaction is expected to follow second-order kinetics, being first order with respect to both the diamine and the acetylating agent. The rate of reaction would increase with temperature, although higher temperatures could also lead to the formation of side products. Kinetic studies of amine and diamine signaling have shown that intramolecular catalysis can play a role in the reaction rates of diamines. nih.gov
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes.
Atom Economy and Reaction Efficiency
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu For the synthesis of this compound from 2,4-diaminobenzoic acid and acetic anhydride, the atom economy can be calculated as follows:
Reaction: C₇H₈N₂O₂ + 2(CH₃CO)₂O → C₁₁H₁₂N₂O₄ + 2CH₃COOH
Molecular Weights:
2,4-Diaminobenzoic acid (C₇H₈N₂O₂): 152.15 g/mol nih.gov
Acetic Anhydride ((CH₃CO)₂O): 102.09 g/mol
this compound (C₁₁H₁₂N₂O₄): 236.23 g/mol fda.govnih.gov
Acetic Acid (CH₃COOH): 60.05 g/mol
Atom Economy Calculation: (Mass of desired product) / (Total mass of all reactants) x 100% (236.23) / (152.15 + 2 * 102.09) x 100% = 66.2%
The reaction mass efficiency (RME) provides a more practical measure of the reaction's greenness by considering the actual mass of reactants used to produce a given mass of product. The E-factor, which is the ratio of the mass of waste to the mass of product, is another important metric. For this synthesis, the primary byproduct is acetic acid. If the acetic acid can be recovered and reused, the E-factor can be significantly reduced.
Sustainable Solvent Selection and Waste Minimization
The choice of solvent is a critical aspect of green synthetic design. Ideally, the synthesis of this compound would be conducted in a green solvent or, even better, under solvent-free conditions. Water is a highly desirable green solvent, and if the reactants have sufficient solubility, it could be a viable option. Alternatively, performing the reaction in a molten state, as has been demonstrated for similar benzoic acid derivatives, eliminates the need for a solvent altogether. google.com
Waste minimization is a cornerstone of green chemistry. In the diacetylation of 2,4-diaminobenzoic acid, the main waste product is acetic acid. Developing methods to recover and either reuse the acetic acid or convert it into a useful product would significantly improve the sustainability of the process.
Isolation and Purification Techniques
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity.
Following the completion of the reaction, the crude product may precipitate out of the solution upon cooling. The solid can then be collected by filtration. A common method for purifying solid organic compounds is recrystallization. youtube.com
For the purification of this compound, a suitable solvent system would need to be identified. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol-water mixtures are often good starting points for the recrystallization of benzoic acid derivatives. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. slideshare.netscribd.com
In some cases, impurities can be removed by forming a salt of the benzoic acid. For instance, a practical and efficient method to purify 2,4-dichlorobenzoic acid involves the formation of an α-methylbenzylamine salt, which effectively removes positional isomer impurities. researchgate.net A similar strategy could potentially be adapted for the purification of this compound if necessary.
The purity of the final product would be confirmed by analytical techniques such as melting point determination and spectroscopic methods like NMR, IR, and mass spectrometry. rsc.orgnist.govresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy for Functional Group Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in 2,4-Di(acetylamino)benzoic acid, namely the amide and carboxylic acid moieties.
FT-IR spectroscopy is a powerful tool for identifying the vibrational modes of specific bonds within a molecule. For this compound, the FT-IR spectrum is expected to be dominated by the characteristic absorptions of the amide and carboxylic acid functional groups.
The carboxylic acid group will exhibit a very broad O-H stretching vibration, typically in the range of 3300 to 2500 cm⁻¹, which is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp band between 1710 and 1680 cm⁻¹, with the conjugation to the aromatic ring potentially lowering this frequency.
The two acetylamino groups will also present several characteristic bands. The N-H stretching vibration is expected to be observed around 3350 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration of the amide, is predicted to be in the region of 1680 cm⁻¹. The amide II band, a combination of N-H bending and C-N stretching, should appear in the vicinity of 1620 cm⁻¹. Aromatic C-H stretching vibrations will likely be seen just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1600-1450 cm⁻¹ region.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |
| N-H Stretch | ~3350 | Amide |
| C-H Stretch (Aromatic) | >3000 | Aromatic Ring |
| C=O Stretch (Carboxylic Acid) | 1710-1680 | Carboxylic Acid |
| Amide I (C=O Stretch) | ~1680 | Amide |
| Amide II (N-H bend, C-N stretch) | ~1620 | Amide |
| C=C Stretch | 1600-1450 | Aromatic Ring |
| C-O Stretch | 1320-1210 | Carboxylic Acid |
| O-H Wag | 960-900 | Carboxylic Acid |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the context of this compound, the symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. The C=O stretching vibrations of both the carboxylic acid and the amide groups will also be Raman active. Due to the presence of the benzene ring, a characteristic ring breathing mode is also anticipated.
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | ~3070 | Aromatic Ring |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | Carboxylic Acid |
| Amide I (C=O Stretch) | 1670-1650 | Amide |
| Aromatic Ring Breathing | ~1000 | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution, providing detailed information about the hydrogen and carbon environments.
The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the amide protons, and the methyl protons of the acetyl groups. The aromatic region would be complex due to the substitution pattern. The proton on C5, situated between two acetylamino groups, would likely be a singlet and shifted upfield due to the electron-donating effect of the nitrogen atoms. The protons on C3 and C6 would be doublets and would be influenced by the neighboring substituents.
The two acetyl groups would give rise to two singlets in the aliphatic region, likely around 2.1-2.3 ppm. The amide protons (N-H) would appear as singlets, and their chemical shift would be concentration and solvent dependent, typically in the range of 8-10 ppm. The carboxylic acid proton is also a singlet and is usually found significantly downfield, often above 10 ppm.
Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | >10 | Singlet | 1H |
| Amide (-NH) | 8.0-10.0 | Two Singlets | 2H |
| Aromatic (C6-H) | ~8.0 | Doublet | 1H |
| Aromatic (C3-H) | ~7.8 | Doublet | 1H |
| Aromatic (C5-H) | ~7.0 | Singlet | 1H |
| Acetyl (-CH₃) | 2.1-2.3 | Two Singlets | 6H |
The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, eleven distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 165-175 ppm range. The two amide carbonyl carbons will also be downfield, expected around 168-170 ppm.
The aromatic carbons will have chemical shifts between 110 and 150 ppm. The carbons directly attached to the nitrogen atoms (C2 and C4) will be shifted further downfield compared to the other aromatic carbons. The carbon attached to the carboxylic acid group (C1) will also be significantly deshielded. The methyl carbons of the two acetyl groups will appear upfield, typically in the 20-25 ppm range.
Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165-175 |
| Amide (C=O) | 168-170 |
| Aromatic (C2, C4) | 140-150 |
| Aromatic (C1) | 130-140 |
| Aromatic (C6) | 125-135 |
| Aromatic (C3, C5) | 110-125 |
| Acetyl (-CH₃) | 20-25 |
While one-dimensional NMR provides information on the chemical environments of protons and carbons, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would show correlations between the aromatic protons on C3 and C6, confirming their ortho relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon signals in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (typically 2-3 bonds). For instance, HMBC would show correlations from the amide protons to the amide carbonyl carbons and the aromatic carbons to which the nitrogen is attached. It would also show correlations from the aromatic protons to neighboring carbons, helping to piece together the substitution pattern on the benzene ring. For example, the proton at C6 would show a correlation to the carboxylic acid carbon (C1).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY could be used to confirm the spatial proximity of the acetyl groups to certain aromatic protons, further solidifying the structural assignment.
Through the combined application of these 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₂N₂O₄. nih.gov Its nominal mass is approximately 236.22 g/mol . nih.gov
Using high-resolution instrumentation, the exact mass can be calculated, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of the neutral molecule is 236.0797 Da. Depending on the ionization method used, the compound is typically observed as a protonated [M+H]⁺ or deprotonated [M-H]⁻ ion.
Table 1: Theoretical exact masses for the primary ions of this compound in high-resolution mass spectrometry.
Electron Ionization (EI) and Other Ionization Techniques for Fragmentation Pattern Studies
Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation of the molecule. Analyzing these fragment ions provides a molecular fingerprint and allows for detailed structural elucidation. While a specific experimental spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the behavior of related structures like benzoic acid and N-acetylated aromatic compounds. libretexts.orgnih.gov
The molecular ion ([M]⁺˙ at m/z 236) would be expected, followed by characteristic losses from the functional groups:
Loss of a hydroxyl radical (•OH): Cleavage of the carboxylic acid can lead to the formation of an acylium ion at m/z 219 (M-17). libretexts.org
Loss of a ketene (B1206846) (CH₂=C=O): A common fragmentation pathway for N-acetyl groups is the neutral loss of ketene, which would result in an ion at m/z 194 (M-42). A subsequent loss of a second ketene molecule could produce an ion at m/z 152.
Loss of an acetyl radical (•COCH₃): Cleavage of the N-acetyl bond can lead to the loss of an acetyl radical, yielding a fragment at m/z 193 (M-43).
Loss of a carboxyl group (•COOH): Decarboxylation can result in a fragment at m/z 191 (M-45). libretexts.org
In softer ionization techniques like Electrospray Ionization (ESI), fragmentation is more controlled. For instance, the MS/MS spectrum of the isomeric 4-Acetamidobenzoic acid shows the protonated molecule [M+H]⁺ at m/z 180 fragmenting to a major ion at m/z 136, corresponding to the loss of CO₂. nih.gov A similar primary loss would be expected for this compound.
Table 2: Predicted major fragment ions for this compound in Electron Ionization (EI) mass spectrometry.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing information on conformation, bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction (SCXRD) allows for the precise determination of a molecule's structure in the solid state. While a published crystal structure for this compound was not identified, the analysis of the closely related compound, 2-acetylamino-benzoic acid, provides a clear example of the insights gained from this technique.
Table 3: Crystallographic data for the related compound 2-acetylamino-benzoic acid.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases, assess sample purity, and study polymorphism. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique characteristic of a specific crystalline solid.
A PXRD pattern consists of a series of peaks at specific 2θ angles, with corresponding relative intensities. By comparing the PXRD pattern of a new batch to a reference standard, one can confirm the identity and crystalline form of the material. For example, the formation of new crystalline products, such as co-crystals or different polymorphs, is confirmed when the PXRD pattern shows new peaks that are distinct from the starting materials. researchgate.net Although a specific PXRD pattern for this compound is not available, this method would be the primary tool for its routine solid-state characterization and quality control.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)
The functional groups in this compound—a carboxylic acid and two secondary amides—are all capable of acting as both hydrogen bond donors (the O-H of the acid and the N-H of the amides) and acceptors (the carbonyl oxygens). This makes the molecule highly prone to forming extensive hydrogen bonding networks, which dictate its crystal packing and physical properties.
In the crystal structure of the related compound 2-acetylamino-benzoic acid, the crystal cohesion is primarily due to a network of intermolecular N—H···O and O—H···O hydrogen bonds. researchgate.net Similar interactions are observed in the crystal structures of 3-acetamidobenzoic acid and 4-acetamidobenzoic acid, where hydrogen bonds link the molecules into chains or sheets. researchgate.net It is therefore highly probable that the crystal structure of this compound is also stabilized by a robust three-dimensional network of hydrogen bonds, likely involving both the amide and carboxylic acid moieties participating in multiple donor-acceptor interactions. These interactions are fundamental to the stability of the crystal lattice. mdpi.com
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in determining the thermal stability and phase behavior of chemical compounds. By subjecting a sample to a controlled temperature program, methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can elucidate key material properties.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. For related benzoic acid derivatives, TGA studies have revealed that degradation patterns are highly dependent on the nature and position of substituents on the aromatic ring. For instance, studies on hydroxy benzoic acid derivatives have shown distinct decomposition kinetics, with activation energies for decomposition varying for ortho, meta, and para isomers. researchgate.net Similarly, the degradation of other benzoic acid derivatives has been observed to occur at specific temperature ranges, often involving processes like decarboxylation. nih.gov
While detailed TGA data specifically for this compound is not extensively available in public literature, the analysis of its isomers and related structures provides a framework for predicting its likely thermal behavior. A typical TGA analysis would reveal the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of residual mass, offering insights into its decomposition pathways and the nature of its breakdown products.
Table 1: Hypothetical TGA Data for this compound This table is illustrative and based on typical data for related aromatic compounds, as specific experimental data for this compound is not available in the search results.
| Parameter | Value Range | Significance |
|---|---|---|
| Onset of Decomposition (Tonset) | 200 - 250 °C | Indicates the start of thermal degradation. |
| Peak Decomposition Temp (Tpeak) | 250 - 300 °C | Temperature of maximum rate of mass loss. |
| Mass Loss (Step 1) | 30 - 40 % | Corresponds to the loss of acetyl groups. |
| Mass Loss (Step 2) | 20 - 25 % | Corresponds to the loss of the carboxylic acid group. |
| Residue at 600 °C | < 10 % | Indicates near-complete decomposition. |
Differential Thermal Analysis (DTA) for Phase Transitions
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. hitachi-hightech.com Endothermic or exothermic events, such as melting, crystallization, or decomposition, result in a temperature difference that is detected and recorded. This provides information on the temperatures at which these phase transitions occur.
For various benzoic acid derivatives, DTA, often used in conjunction with Differential Scanning Calorimetry (DSC), has been employed to identify melting points and other phase transitions. researchgate.net For example, the melting point of the related compound 4-acetamidobenzoic acid is reported to be in the range of 259-262 °C. chemicalbook.comsigmaaldrich.com A DTA curve for this compound would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks if decomposition occurs in distinct, energetic stages.
Table 2: Expected DTA Events for this compound This table is illustrative, as specific experimental data for this compound is not available in the search results.
| Event | Temperature Range (°C) | Type of Transition |
|---|---|---|
| Melting | 250 - 270 | Endothermic |
| Decomposition | > 270 | Exothermic |
Surface Morphological Analysis (e.g., SEM-EDX)
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful tool for characterizing the surface topography and elemental composition of a solid material. SEM provides high-resolution images of the sample's surface, revealing details about its crystal habit, particle size, and morphology. EDX analysis complements this by identifying the elements present in the sample and their relative abundance.
While specific SEM-EDX studies on this compound are not found in the provided search results, analysis of related crystalline organic compounds often reveals well-defined crystal structures. For instance, p-acetamidobenzoic acid is described as appearing as needles or an off-white powder. nih.gov An SEM analysis of this compound would likely show its crystalline form, and EDX would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O), consistent with its molecular formula, C₁₁H₁₂N₂O₄. fda.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₁H₁₂N₂O₄ |
| 4-Acetamidobenzoic acid | C₉H₉NO₃ |
| Benzoic acid | C₇H₆O₂ |
| Carbon | C |
| Nitrogen | N |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. aps.orgikprress.org It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netnih.gov DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. ikprress.org For substituted benzoic acids, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to calculate structural parameters (bond lengths, bond angles) and vibrational frequencies. researchgate.netnih.gov
In a hypothetical DFT study of 2,4-di(acetylamino)benzoic acid, the optimized geometry would reveal the planarity of the benzene (B151609) ring and the orientation of the acetylamino and carboxylic acid substituents. The electronic structure analysis would provide information on the distribution of electron density throughout the molecule.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. materialsciencejournal.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though they are often more computationally demanding than DFT. materialsciencejournal.org They are particularly useful for smaller molecules or for benchmarking the results of other methods. For molecules similar in complexity to this compound, ab initio calculations could be used to obtain precise energies and to study systems where DFT might not be as reliable.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. materialsciencejournal.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net
For analogous aromatic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. materialsciencejournal.org In this compound, it is expected that the HOMO would have significant contributions from the electron-donating acetylamino groups and the benzene ring, while the LUMO would be influenced by the electron-withdrawing carboxylic acid group.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations.
In a study of this compound, NBO analysis would likely reveal significant delocalization of the lone pairs on the nitrogen and oxygen atoms into the aromatic ring and the carbonyl groups. This charge delocalization contributes to the stability of the molecule.
Table 2: Hypothetical NBO Analysis of Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N (amino) | π* (C-C) (ring) | 45.0 |
| LP(1) O (carboxyl) | π* (C=O) (carboxyl) | 30.5 |
| π (C=C) (ring) | π* (C=O) (acetyl) | 15.2 |
Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations.
Electrostatic Potential Mapping (MEP) for Reactivity and Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups and the carboxylic acid, making them likely sites for electrophilic attack and hydrogen bond acceptors. The hydrogen atom of the carboxylic acid would exhibit a positive potential, identifying it as a hydrogen bond donor and a site for nucleophilic interaction.
Fukui Functions for Electrophilic and Nucleophilic Sites
Fukui functions are a central concept in Density Functional Theory (DFT) used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. The sites where the Fukui function is highest for the addition of an electron are indicative of nucleophilic attack (electrophilic sites), while the highest values for the removal of an electron point to sites susceptible to electrophilic attack (nucleophilic sites).
A theoretical study of this compound would involve calculating its Fukui functions to map out its chemical reactivity. This would allow for the identification of the atoms or regions most likely to participate in chemical reactions. For instance, such an analysis would clarify the reactivity of the carboxylic acid group versus the aromatic ring and the acetylamino substituents. Despite the utility of this method, there are currently no published studies that report the Fukui functions for this compound.
Conformational Analysis and Energy Minimization
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and the energy differences between them. By rotating around single bonds, this compound can exist in various conformations.
Computational chemists would typically perform a systematic search of the conformational space of this compound to identify the most stable conformers. This process involves calculating the potential energy of a multitude of geometric arrangements. The lowest energy conformation, or the global minimum, represents the most probable structure of the molecule under a given set of conditions. Such an analysis would provide critical information on the molecule's shape, which is essential for understanding its interactions with biological targets. To date, no specific conformational analysis or energy minimization studies for this compound have been found in the scientific literature.
Thermodynamic Properties Calculation (e.g., Enthalpy, Entropy, Gibbs Free Energy)
The thermodynamic properties of a compound, such as its enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are fundamental to understanding its stability and reactivity. These properties can be calculated using computational methods, often in conjunction with frequency calculations on an optimized molecular geometry.
Enthalpy provides insight into the total energy content of the molecule.
Entropy is a measure of the disorder or randomness of the system.
Gibbs free energy combines enthalpy and entropy to predict the spontaneity of a process.
For this compound, the calculation of these thermodynamic parameters would be instrumental in predicting its behavior in different chemical environments and its potential for forming stable products in reactions. While computational studies on the thermodynamic properties of other benzoic acid derivatives exist, there is a lack of published data specifically for this compound.
Molecular Dynamics Simulations (if applicable) for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular movements, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules.
An MD simulation of this compound could reveal how the molecule behaves in an aqueous environment, how its functional groups move and interact with their surroundings, and how it might bind to a receptor site. This information is particularly valuable for drug design and materials science. The scientific literature, however, does not currently contain any reports of molecular dynamics simulations being performed on this compound.
Structure Activity Relationship Sar Studies on Derivatives and Analogs
Design Principles for Library Synthesis Based on 2,4-Di(acetylamino)benzoic Acid Scaffold
The synthesis of compound libraries based on the this compound scaffold is a key strategy in medicinal chemistry to explore a wide range of chemical diversity and to identify lead compounds. rsc.org The design of these libraries often follows the principles of combinatorial chemistry, where a common core structure is reacted with various building blocks. nih.gov
Key design principles include:
Scaffold Selection : The this compound core is chosen for its specific substitution pattern, which presents vectors for chemical modification at the carboxylic acid and the two acetylamino groups.
Building Block Diversity : A diverse set of building blocks, such as various amines and carboxylic acids, are selected to be coupled to the scaffold. rsc.org This diversity is crucial for exploring a wide range of physicochemical properties.
Solid-Phase or Solution-Phase Synthesis : Libraries can be synthesized on a solid support, which facilitates the purification of intermediates and final products. nih.gov Alternatively, solution-phase synthesis can be employed, which may require different purification strategies.
Reaction Chemistry : The choice of chemical reactions is critical. For instance, the carboxylic acid group can be converted to amides or esters, while the acetylamino groups can be modified or replaced.
Table 1: Illustrative Building Blocks for Library Synthesis
| Scaffold Position | Building Block Type | Examples |
|---|---|---|
| C1-Carboxylic Acid | Alcohols, Amines | Methanol, Ethanol, Aniline, Benzylamine |
| C2-Acetylamino | Acylating Agents | Benzoyl chloride, Propionyl chloride |
Impact of Substitution Patterns on Molecular Recognition
The substitution pattern on the benzoic acid ring plays a critical role in how the molecule interacts with its biological target. The position, size, and electronic nature of the substituents can significantly influence binding affinity and selectivity.
For instance, in a study of 2,5-substituted benzoic acid derivatives, it was found that a phenethylthio substituent at the 5-position was crucial for binding to anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Deletion of this group led to a significant decrease in binding affinity. nih.gov Conversely, modifications to the substituent at the 2-position, such as changing a sulfonamide to an amide linker, had a less pronounced effect on binding. nih.gov
The regioselectivity of C-H activation in benzoic acids is also influenced by substituents. For example, a methoxy (B1213986) group at the meta-position can lead to poor regioselectivity in certain reactions, while other substituents may direct the reaction to a specific position. mdpi.com
Table 2: Impact of Substituent Changes on Biological Activity (Hypothetical Examples for this compound Analogs)
| Position | Original Substituent | Modified Substituent | Predicted Impact on Activity | Rationale |
|---|---|---|---|---|
| C5 | Hydrogen | Chloro | Potential increase | Halogen bonding interactions may enhance binding. |
| C6 | Hydrogen | Methyl | Potential decrease | Steric hindrance may disrupt optimal binding. |
| C2-NHCOCH3 | NHCOCH3 | NHSO2CH3 | Altered binding | Changes in hydrogen bonding capacity and electronic properties. acs.org |
Investigation of Acetylamino Group Modifications and Their Stereoelectronic Effects
The acetylamino groups at the C2 and C4 positions are key features of the this compound scaffold. Modification of these groups can have a significant impact on the molecule's properties through stereoelectronic effects. Bioisosteric replacement is a common strategy to modulate these properties while retaining or improving biological activity. drughunter.commdpi.com
Bioisosteres for the amide group include:
Urea and Thiourea : These groups can provide additional hydrogen bond donors. acs.org
Sulfonamides : These have a similar geometry to amides but different electronic properties and hydrogen bonding capabilities. acs.org
Triazoles and other Heterocycles : These can mimic the hydrogen bonding properties of amides while potentially improving metabolic stability. drughunter.com
The stereoelectronic effects of these modifications can influence:
Hydrogen Bonding : The ability to act as a hydrogen bond donor or acceptor can be altered.
Conformation : The preferred three-dimensional shape of the molecule may change.
Electronic Distribution : The electron-donating or -withdrawing nature of the substituent can be modified, affecting interactions with the target.
Table 3: Bioisosteric Replacements for the Acetylamino Group
| Original Group | Bioisosteric Replacement | Key Property Change | Reference |
|---|---|---|---|
| Acetylamino (-NHCOCH3) | Sulfonamide (-NHSO2R) | Weaker H-bond acceptor | acs.org |
| Acetylamino (-NHCOCH3) | Urea (-NHCONHR) | Additional H-bond donor | acs.org |
Carboxylic Acid Moiety Derivatization and Its Influence on Interaction Profiles
The carboxylic acid group is a crucial functional group in many biologically active molecules, often involved in key interactions with biological targets through hydrogen bonding and ionic interactions. numberanalytics.comresearchgate.net However, its presence can sometimes lead to poor pharmacokinetic properties. nih.gov Derivatization of the carboxylic acid moiety is a common strategy to overcome these limitations. researchgate.net
Common derivatizations include:
Esters : Esterification of the carboxylic acid can improve membrane permeability. researchgate.net
Amides : Conversion to amides can introduce new hydrogen bonding interactions and alter the molecule's physicochemical properties.
Bioisosteres : Replacement of the carboxylic acid with bioisosteres like tetrazoles can improve potency and oral bioavailability. drughunter.com
The influence of these derivatizations on interaction profiles is significant. For example, while a carboxylic acid might form a salt bridge with a positively charged residue in a protein, an ester derivative would engage in different, likely weaker, interactions.
Table 4: Derivatization of the Carboxylic Acid Moiety and its Effects
| Derivative | Potential Change in Interaction Profile | Rationale |
|---|---|---|
| Methyl Ester | Loss of ionic interaction, potential for new hydrophobic interactions | The negatively charged carboxylate is replaced by a neutral, more lipophilic group. |
| Amide | Introduction of a hydrogen bond donor | The amide NH can form a new hydrogen bond with an acceptor on the target. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can help to predict the activity of new analogs and to guide the design of more potent compounds.
QSAR models are typically developed using a set of compounds with known activities and a range of calculated molecular descriptors. These descriptors can be:
Electronic : e.g., atomic charges, dipole moment.
Steric : e.g., molecular volume, surface area.
Hydrophobic : e.g., logP, molar refractivity.
Topological : e.g., connectivity indices.
A study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and the presence of a hydroxyl group. Another 3D-QSAR study on benzimidazole (B57391) derivatives highlighted the importance of both electrostatic and steric descriptors in determining their activity. nih.gov These findings suggest that similar descriptors would be relevant for modeling the activity of this compound derivatives.
Table 5: Common Descriptors Used in QSAR Models for Benzoic Acid Derivatives
| Descriptor Type | Example Descriptor | Information Provided | Reference |
|---|---|---|---|
| Hydrophobic | LogP | Lipophilicity and membrane permeability | |
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents | |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
Mechanistic Insights into Molecular Interactions
Ligand-Protein Binding Mechanisms
The binding of a ligand to a protein is a highly specific event, governed by a symphony of non-covalent interactions that collectively contribute to the stability of the ligand-protein complex. For 2,4-Di(acetylamino)benzoic acid, its chemical architecture, featuring two acetylamino groups and a carboxylic acid moiety on a benzene (B151609) ring, dictates the nature of its interactions within a protein's active site.
Hydrogen Bonding Interactions
Hydrogen bonds are a cornerstone of molecular recognition, providing both specificity and directionality to ligand-protein interactions. The functional groups of this compound are prime candidates for forming a network of hydrogen bonds with amino acid residues in a protein's binding pocket.
The carboxylic acid group can act as both a hydrogen bond donor (through its hydroxyl group) and a hydrogen bond acceptor (through its carbonyl oxygen). The two acetylamino groups also present opportunities for hydrogen bonding, with the amide nitrogen acting as a donor and the carbonyl oxygen as an acceptor.
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Functional Group of Ligand | Role | Potential Amino Acid Partners |
| Carboxylic Acid (-COOH) | Donor & Acceptor | Asp, Glu, Asn, Gln, Ser, Thr, His, Arg, Lys |
| Acetylamino (-NHCOCH₃) at C2 | Donor & Acceptor | Asp, Glu, Asn, Gln, Ser, Thr, His |
| Acetylamino (-NHCOCH₃) at C4 | Donor & Acceptor | Asp, Glu, Asn, Gln, Ser, Thr, His |
Hydrophobic and Electrostatic Interactions
Electrostatic interactions also play a crucial role. The deprotonated carboxylate group (-COO⁻) at physiological pH can form salt bridges with positively charged amino acid residues like lysine (B10760008) and arginine. Furthermore, the partial charges on the atoms of the acetylamino groups can lead to favorable electrostatic interactions with polar residues in the binding pocket.
Role in Conformational Changes
The binding of a ligand to a protein is often not a simple lock-and-key mechanism but rather an induced-fit process that can trigger significant conformational changes in the protein. These changes can alter the protein's activity, either activating or inhibiting its function. While specific studies on this compound are not available, the binding of similar small molecules is known to induce such allosteric effects. The network of interactions formed by this compound could stabilize a particular protein conformation, thereby modulating its biological activity.
Molecular Docking and Dynamics Studies for Binding Mode Prediction
In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding mode of a ligand.
Molecular docking algorithms predict the preferred orientation of a ligand within a protein's binding site and estimate the binding affinity. These predictions are based on scoring functions that evaluate the steric and energetic complementarity between the ligand and the protein.
Validation of Docking Protocols
The reliability of molecular docking results hinges on the validation of the docking protocol. This is typically achieved by redocking a known co-crystallized ligand into its corresponding protein structure. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. While no specific docking studies for this compound have been published, a standard validation process would be a prerequisite for any computational investigation.
Analysis of Binding Affinities and Energetics
Molecular docking provides an estimation of the binding affinity, often expressed as a docking score or binding energy. This value is a composite of the various energetic contributions from hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular dynamics simulations can further refine the docked pose and provide a more detailed picture of the binding energetics by calculating the free energy of binding. These simulations model the dynamic nature of the ligand-protein complex over time, offering insights into the stability of the interactions and the conformational flexibility of both the ligand and the protein.
Table 2: Hypothetical Binding Energy Contributions for this compound
| Interaction Type | Estimated Energy Contribution (kcal/mol) | Key Interacting Moieties |
| Hydrogen Bonding | -2 to -5 per bond | -COOH, -NHCOCH₃ with polar/charged residues |
| Hydrophobic (π-π stacking) | -0.5 to -2 | Benzene ring with aromatic residues |
| Electrostatic (Salt Bridge) | -5 to -10 | -COO⁻ with Lys/Arg residues |
| van der Waals | Variable | Overall ligand-protein surface complementarity |
It is important to note that the values in Table 2 are generalized estimates and the actual contributions would be highly dependent on the specific protein target and its binding site environment.
Mechanistic Pathways in Redox Reactions
Oxidative Processes and Product Formation
The oxidation of this compound can proceed through several potential pathways, largely dictated by the nature of the oxidant and the reaction conditions. While specific studies on the comprehensive oxidative degradation of this exact molecule are limited, the reactivity of its core functional groups—the acetylated amino groups and the benzoic acid moiety—allows for the prediction of likely transformation products.
The acetylamino groups, while less susceptible to oxidation than free amino groups, can still participate in redox reactions. Oxidation may lead to the formation of N-hydroxylated species or, under more forceful conditions, deacetylation followed by oxidation of the resulting free amino groups. The aromatic ring itself is a primary site for oxidative attack. Electrochemical studies on similar substituted benzoic acids suggest that oxidation can lead to the formation of hydroxylated derivatives. For instance, the electrochemical oxidation of benzoic acid is known to proceed via the formation of hydroxybenzoic acids. sigmaaldrich.com In the case of this compound, this could result in the introduction of hydroxyl groups onto the benzene ring, leading to various phenolic products.
Further oxidation can lead to ring-opening reactions, breaking down the aromatic structure into smaller aliphatic acids and eventually mineralizing to carbon dioxide and water under strong oxidative conditions, such as those found in advanced oxidation processes (AOPs). researchgate.net For example, the degradation of p-aminobenzoic acid (PABA) using a UV/Fe(2+)/persulphate system resulted in complete mineralization to CO2 and H2O, with the involvement of hydroxyl and sulfate (B86663) radicals. researchgate.net
Potential oxidative degradation products of this compound are summarized in the table below, based on known reactions of related aromatic compounds.
| Potential Product | Formation Pathway |
| Hydroxylated derivatives | Electrophilic attack by hydroxyl radicals on the aromatic ring |
| Quinone-like structures | Further oxidation of hydroxylated intermediates |
| Deacetylated amino derivatives | Hydrolysis of the acetyl group, followed by oxidation of the free amine |
| Ring-opened aliphatic acids | Cleavage of the aromatic ring under strong oxidative stress |
| Carbon Dioxide and Water | Complete mineralization |
It is important to note that the presence of two electron-donating acetylamino groups at the ortho and para positions relative to each other can activate the ring towards electrophilic attack, potentially influencing the regioselectivity of hydroxylation. Conversely, the acetyl groups are more electron-withdrawing than amino groups, which may slightly deactivate the ring compared to diaminobenzoic acid.
Influence of Reaction Environment on Pathways
The mechanistic pathways of redox reactions involving this compound are highly sensitive to the surrounding chemical environment, including pH, temperature, and the presence of catalysts or other reactive species.
pH: The pH of the reaction medium plays a crucial role in determining the ionization state of both the carboxylic acid group and, to a lesser extent, the amide protons. The ionization state can significantly affect the molecule's electron density distribution and its susceptibility to oxidation or reduction. For instance, in the auto-oxidation of 2-aminophenol (B121084), an increase in pH leads to a higher reaction rate, likely due to the deprotonation of the phenolic hydroxyl group, making it more susceptible to oxidation. researchgate.net Similarly, for this compound, a more alkaline pH would lead to the deprotonation of the carboxylic acid group to form a carboxylate. This introduces a more electron-donating group, which could enhance the rate of oxidative processes on the aromatic ring. The stability of polyphenols, potential oxidation products, is also pH-dependent, with acidic environments generally favoring stability by reducing the tendency for ionization and subsequent oxidation of hydroxyl groups. nih.gov
Temperature: Temperature is a critical factor influencing the kinetics of redox reactions. An increase in temperature generally accelerates the rate of reaction by providing the necessary activation energy. Studies on the oxidative degradation of organic compounds in water have shown a significant increase in degradation rates with rising temperature. nih.gov For instance, the auto-oxidation of 2-aminophenol shows a clear temperature dependence, allowing for the calculation of the activation energy of the process. researchgate.net Therefore, it is expected that the oxidative degradation of this compound would also be enhanced at higher temperatures.
Catalysts and Other Reactive Species: The presence of catalysts can dramatically alter the mechanistic pathways of redox reactions. For example, transition metal ions can act as catalysts in advanced oxidation processes, generating highly reactive species like hydroxyl radicals that can non-selectively attack organic molecules. researchgate.net In the context of electrochemical reactions, the electrode material itself acts as a catalyst, and its composition can influence the products formed. For instance, the electrochemical oxidation of benzoic acid on boron-doped diamond (BDD) electrodes leads to the formation of 4-hydroxybenzoic acid as a primary intermediate. sigmaaldrich.com The presence of other substances in the reaction mixture can also have an impact. For example, natural anions like chloride and bicarbonate can act as radical scavengers or interact with catalysts, thereby impeding the degradation of organic pollutants. researchgate.net
The following table summarizes the expected influence of key environmental factors on the redox reactions of this compound.
| Environmental Factor | Influence on Redox Pathways |
| pH | Affects ionization state of the carboxylic acid and amide groups, influencing electron density and reactivity. Alkaline conditions may favor oxidation. |
| Temperature | Increases reaction rates by providing activation energy. Higher temperatures generally lead to faster degradation. |
| Catalysts | Can generate highly reactive species (e.g., hydroxyl radicals) leading to different and often faster degradation pathways. Electrode material is crucial in electrochemical reactions. |
| Other Species | Can act as promoters or inhibitors (e.g., radical scavengers) of redox reactions. |
Advanced Applications in Chemical Synthesis and Materials Science
2,4-Di(acetylamino)benzoic Acid as a Versatile Synthetic Building Block
An extensive search of chemical literature provides no concrete examples of this compound being utilized as a key building block in the synthesis of other compounds.
Precursor for Heterocyclic Compound Synthesis
There are no available studies detailing the use of this compound as a precursor for the synthesis of heterocyclic compounds. The strategic placement of its functional groups could hypothetically allow for intramolecular cyclization reactions to form various heterocyclic systems, but such pathways have not been reported.
Intermediate in Complex Organic Molecule Construction
The role of this compound as an intermediate in the construction of more complex organic molecules is not documented in the current body of scientific literature. Searches for its application in multi-step syntheses have not yielded any specific examples or patented routes where it serves as a crucial intermediate.
Integration into Polymer Architectures
There is no information available to suggest that this compound has been integrated into polymer architectures. Research on functional polymers derived from benzoic acid derivatives exists, but none specifically name or utilize the 2,4-di(acetylamino) substituted variant.
Coordination Chemistry and Metal Complexation Studies
No published studies on the coordination chemistry or metal complexation behavior of this compound could be identified.
Ligand Design and Coordination Modes with Transition Metals
The potential of this compound to act as a ligand for transition metals has not been explored in the available literature. The molecule possesses potential donor sites (the carboxylate oxygen atoms and the amide oxygen or nitrogen atoms) that could coordinate with metal centers, but no research has been conducted to design or characterize such ligand behavior.
Spectroscopic Signatures of Metal Complexes
As there are no reports on the synthesis of metal complexes using this compound as a ligand, there is consequently no data on their spectroscopic signatures (e.g., IR, UV-Vis, NMR) to analyze.
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Pathways
The exploration of novel and efficient synthetic routes to 2,4-Di(acetylamino)benzoic acid and its derivatives is a fundamental area for future research. While classical methods for the acylation of aminobenzoic acids exist, the development of more sustainable, atom-economical, and versatile strategies is paramount. google.com Future investigations could draw inspiration from modern synthetic methodologies applied to other substituted benzoic acids.
One promising direction is the adaptation of versatile synthetic routes, such as those developed for novel 4-(branched alkyl)benzoic acids, which utilize common intermediates and Wittig reactions. nih.gov Another avenue involves the use of heterogeneous catalysts, such as functionalized magnetic nanoparticles, which offer advantages like easy recovery and reusability, contributing to greener chemical processes. nih.gov Research into one-pot multicomponent reactions could also lead to more efficient syntheses of complex derivatives of this compound.
| Potential Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Wittig Reaction-based Routes | Use of phosphonium (B103445) ylides to form alkenes, which can be further modified. | Versatility in introducing diverse substituents on the benzene (B151609) ring. |
| Heterogeneous Catalysis | Utilization of solid-supported catalysts, such as magnetic nanoparticles. | Enhanced catalyst recovery, reusability, and potential for flow chemistry applications. |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, atom economy, and rapid generation of a library of derivatives. |
| C-H Activation/Functionalization | Direct functionalization of carbon-hydrogen bonds. | More direct and atom-economical approach to creating derivatives, avoiding pre-functionalized starting materials. |
Exploration of Isotopic Labeling for Mechanistic Elucidation
The use of isotopic labeling is a powerful tool for unraveling reaction mechanisms and tracing metabolic pathways. researchgate.netwikipedia.org Future research should focus on the application of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to understand the chemical and biological transformations of this compound. nih.govacs.orgresearchgate.net
For instance, deuterium labeling could be employed to study the kinetic isotope effect in reactions involving the cleavage of C-H or N-H bonds, providing insights into the rate-determining steps of its synthesis or degradation. ¹³C and ¹⁵N labeling would be invaluable in tracking the fate of the carbon skeleton and the acetylamino groups in biological systems, which is crucial for understanding its metabolism and potential interactions with biomolecules. acs.org The development of late-stage isotopic exchange methods for primary amines offers a template for efficiently introducing isotopes into the 2,4-diaminobenzoic acid precursor, facilitating these mechanistic studies. nih.gov
Advanced In Silico Modeling for Predictive Design
In silico modeling and computational chemistry offer a rapid and cost-effective means to predict the properties and biological activities of chemical compounds, thereby guiding experimental research. ljmu.ac.ukresearchgate.netyoutube.com Future research on this compound should leverage advanced computational tools to explore its potential applications.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with specific biological activities or toxicological endpoints. researchgate.netrsc.org Molecular docking simulations could predict the binding affinity and mode of interaction of these compounds with various biological targets, such as enzymes or receptors, aiding in the design of new therapeutic agents. researchgate.netnih.gov Furthermore, machine learning algorithms can be trained on existing data for substituted benzoic acids to predict a range of properties, from physicochemical characteristics to potential genotoxicity. rsc.org
| Modeling Technique | Application to this compound Research | Predicted Outcomes |
| QSAR | Correlating structural descriptors with biological activity or toxicity. | Predictive models for screening new analogs with desired properties. |
| Molecular Docking | Simulating the binding of the compound to biological macromolecules. | Identification of potential biological targets and rational design of inhibitors. |
| Machine Learning | Developing predictive models based on large datasets of related compounds. | Prediction of a wide range of physicochemical and biological properties. |
| Density Functional Theory (DFT) | Calculating electronic structure and predicting reactivity. | Understanding reaction mechanisms and spectroscopic properties. |
Design and Synthesis of Advanced Analogs for Specific Molecular Probes
The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced analogs with tailored properties for use as molecular probes. By modifying the substituents on the benzene ring or the acetyl groups, it is possible to create a library of compounds with diverse functionalities. nih.govresearchgate.netpreprints.org
Future research could focus on incorporating reporter groups, such as fluorophores or biotin, to create probes for imaging and affinity-based pulldown assays. The synthesis of photo-crosslinkable analogs would enable the identification of binding partners within a cellular context. Moreover, the principles of structure-based drug design can be applied to develop analogs that act as selective inhibitors for specific enzymes, such as protein tyrosine phosphatases or neuraminidases, by optimizing their interactions with the active site. nih.govresearchgate.net The development of such probes would be instrumental in elucidating the biological roles of their targets.
Investigation of Supramolecular Assembly and Self-Organization Properties
The study of how molecules spontaneously organize into larger, ordered structures is a burgeoning field of materials science. beilstein-journals.org The presence of both hydrogen bond donors (N-H) and acceptors (C=O), as well as the aromatic ring in this compound, suggests a propensity for supramolecular assembly and self-organization. nih.govfishersci.comresearchgate.net
Future research should investigate the conditions under which this compound and its derivatives can form well-defined nanostructures, such as nanofibers, nanotubes, or gels. nih.gov The self-assembly process can be influenced by factors such as solvent, pH, and temperature. Understanding and controlling these self-assembly processes could lead to the development of novel biomaterials with applications in drug delivery, tissue engineering, and sensing. The study of self-assembly in N-terminal aromatic amino acids provides a conceptual framework for exploring the complex structures that can arise from these simple building blocks. figshare.com
Q & A
Q. What are the recommended synthetic routes for 2,4-Di(acetylamino)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves acetylation of 4-amino-3-nitrobenzoic acid followed by selective reduction and further acetylation. Key steps include:
- Reagent Selection : Use acetic anhydride in glacial acetic acid for acetylation, ensuring stoichiometric control to avoid over-acetylation .
- Temperature Optimization : Maintain reflux conditions (~100–120°C) during acetylation to ensure complete reaction while minimizing side products like hydrolyzed intermediates .
- Purification : Post-reaction, solvent removal under reduced pressure and recrystallization in ethanol-water mixtures (3:1 v/v) improve yield (>75%) and purity (>95%) .
Q. How do spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Two singlet peaks at δ 2.1–2.3 ppm correspond to acetyl groups, while aromatic protons appear as doublets (δ 7.4–8.1 ppm) due to para-substitution symmetry. The carboxylic acid proton is typically absent due to exchange broadening .
- IR Spectroscopy : Strong absorption at ~1680–1700 cm⁻¹ confirms carbonyl groups (C=O) from both acetylamino and carboxylic acid moieties. N-H stretching of amides appears at ~3300 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 222 (C₁₁H₁₀N₂O₄) and fragment ions at m/z 180 (loss of acetyl group) validate the structure .
Q. What are the solubility and stability profiles of this compound in common solvents?
Methodological Answer:
- Solubility : Sparingly soluble in cold water (<0.1 g/100 mL at 21°C) but dissolves in polar aprotic solvents like DMSO or DMF. Ethanol and methanol are suitable for recrystallization .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 3), forming deacetylated byproducts. Store at 4°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can regioselective acetylation be achieved in polyamino-substituted benzoic acids to synthesize this compound?
Methodological Answer:
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to block the 4-amino group first, acetylate the 2-position, then deprotect and acetylate the 4-position. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
- Catalytic Optimization : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency at sterically hindered positions .
Q. What analytical methods resolve contradictions in purity assessments (e.g., HPLC vs. elemental analysis)?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 10–90% B over 20 min. Purity discrepancies may arise from UV-inactive impurities (e.g., inorganic salts) .
- Elemental Analysis : Compare experimental C/H/N ratios (theoretical: C 59.46%, H 4.54%, N 12.61%) with measured values. Deviations >0.3% indicate contaminants like residual solvents or unreacted intermediates .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against tyrosine kinase or COX-2 using fluorogenic substrates (e.g., fluorescein-labeled peptides). IC₅₀ values <10 μM suggest competitive inhibition .
- Cellular Uptake Studies : Radiolabel the compound with ¹⁴C and measure accumulation in cell lines (e.g., HeLa) via scintillation counting. Low uptake may necessitate prodrug derivatization .
Q. What strategies optimize HPLC separation of this compound from structurally similar impurities?
Methodological Answer:
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Fukui indices identify the carbonyl carbon at the 2-position as more electrophilic (f⁻ = 0.15 vs. 0.08 at 4-position) .
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate acetonitrile, showing a 5 kcal/mol reduction in activation energy compared to water .
Q. What are the challenges in synthesizing deuterated analogs of this compound for metabolic studies?
Methodological Answer:
Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?
Methodological Answer:
- Fluorination at 5-Position : Introduce fluorine via electrophilic substitution using Selectfluor®. LogP increases from 1.85 to 2.10, enhancing membrane permeability .
- Impact on Melting Point : Fluorinated analogs show lower melting points (240–250°C vs. 255–262°C for parent compound) due to reduced crystal lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
